propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Description
Properties
IUPAC Name |
propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-11-24-19(23)22-18-12-17(13-7-9-14(20)10-8-13)21-16-6-4-3-5-15(16)18/h3-10,12H,2,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZXEOZROYOOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224701 | |
| Record name | Propyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861208-65-3 | |
| Record name | Propyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861208-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate typically involves the reaction of 2-(4-chlorophenyl)quinoline-4-carboxylic acid with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Multicomponent Coupling
A one-pot synthesis method involving a multicomponent coupling reaction was reported for structurally similar quinoline derivatives . The reaction sequence includes:
-
Formation of reactive intermediates : A vinylogous amide is generated via the reaction of a 7,8-dihydroquinoline-2,5(1H)-dione precursor with an acetal.
-
Michael addition-elimination : Addition of a nitrile-derived anion leads to the formation of a key intermediate.
-
Cyclodehydration : Incorporation of an aniline derivative (e.g., 4-chlorophenyl-substituted aniline) completes the pyridinone ring system.
This method allows for efficient synthesis of quinoline-based compounds with diverse substitution patterns.
Dynamic Kinetic Resolution (DKR)
A DKR approach using lipase (e.g., CALB) in isopropyl acetate and Na2CO3 was employed to synthesize enantiomerically pure intermediates . This process involves:
-
Kinetic resolution : Enzymatic resolution of racemic amines.
-
Oxidation : KMnO4-mediated oxidation at the C-4 position.
-
Cross-coupling : Reaction with boronic acids to introduce substituents (e.g., 4-chlorophenyl groups).
Enzyme Activity Assays
Lysosomal phospholipase A2 (LPLA2) assays are critical for evaluating the compound’s biological interactions. Key techniques include :
-
Transacylase assay : Uses short-chain ceramides and recombinant LPLA2 protein to measure enzyme activity.
-
Esterase assay : p-nitrophenyl butyrate (pNPB) as a substrate to quantify ester hydrolysis.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment. For example, a C18 column with a gradient mobile phase (0.1% TFA in acetonitrile/water) can separate quinoline derivatives .
Hydrolysis
Carbamate hydrolysis under basic conditions (e.g., NaOH or KOH) yields the parent amine (2-(4-chlorophenyl)quinolin-4-amine) and propyl alcohol. Acidic hydrolysis (H2SO4) also cleaves the carbamate bond.
Cross-Coupling Reactions
The quinoline moiety facilitates metal-catalyzed cross-coupling. For instance, Suzuki coupling with aryl boronic acids introduces additional substituents at the 2-position of the quinoline ring .
Biological Activity
Preliminary studies suggest that quinoline-based carbamates exhibit:
-
Antidepressant potential : Inhibition of neurotransmitter reuptake or enzyme targets (e.g., phosphodiesterase-4) .
-
Antimicrobial activity : Quinoline’s planar structure allows for DNA intercalation, disrupting microbial replication.
Structural Comparison
| Compound | Molecular Formula | LogP | Synthesis Method |
|---|---|---|---|
| Propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | C19H18ClN2O2 | 4.2 | Multicomponent coupling |
| (4-fluorophenyl)methyl analog | C23H16ClFN2O2 | 4.8 | DKR |
Scientific Research Applications
Propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, the carbamate group can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three primary classes of analogues (Table 1):
Phenyl carbamates with halogenated substituents (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates) .
Amino-substituted phenyl carbamates (e.g., N-(4-amino-2-chlorophenyl)carbamates with methyl, ethyl, or isopropyl chains) .
Quinoline-based carbamates with varying alkyl chains or aryl substituents.
Key structural differences :
- Core structure: The quinoline core in the target compound vs. phenyl rings in analogues. Quinoline’s nitrogen atom enables hydrogen bonding and π-π stacking, which phenyl derivatives lack.
- Substituents: The 4-chlorophenyl group at the quinoline 2-position vs. dichlorophenyl or amino-chlorophenyl groups in analogues. Halogenation generally increases lipophilicity and metabolic stability.
- Alkyl chain : The propyl carbamate vs. shorter (methyl, ethyl) or branched (isopropyl) chains in analogues.
Table 1. Structural and Physicochemical Comparison
*Lipophilicity trends inferred from HPLC-derived capacity factors (log k) in referenced studies.
†Alkyl chains in phenyl carbamates (4a–i, 5a–i, 6a–i) include methyl, ethyl, and longer chains .
Physicochemical Properties
- Lipophilicity : The propyl chain in the target compound increases log k compared to methyl or ethyl analogues, as observed in phenyl carbamates . For example, propyl derivatives typically exhibit log k values 0.5–1.0 units higher than ethyl counterparts due to enhanced hydrophobic interactions.
- Solubility: The quinoline core reduces aqueous solubility compared to phenyl-based analogues, a trade-off for improved membrane permeability.
- Stability : Carbamate groups generally confer hydrolytic stability, but the propyl chain may slow metabolic degradation relative to shorter chains.
Implications for Bioactivity
- Enhanced target binding: The quinoline core may improve interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors).
- Tunable pharmacokinetics: Longer alkyl chains (propyl vs.
Biological Activity
Propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a quinoline moiety linked to a 4-chlorophenyl group and a propyl carbamate functional group. Its molecular formula is C₁₈H₁₈ClN₃O₂, with a molar mass of approximately 340.81 g/mol. The presence of the chlorophenyl and quinoline groups suggests potential biological activity, making it a candidate for further investigation in various therapeutic areas.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Synthesis Inhibition : The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
- Enzyme Modulation : The carbamate group can interact with various enzymes and proteins, modulating their activity and resulting in diverse biological effects.
Antimicrobial Activity
Preliminary studies indicate that compounds containing quinoline and chlorophenyl moieties exhibit significant antimicrobial activities. For instance, this compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.
Anticancer Activity
Research has highlighted the anticancer properties of similar quinoline derivatives. For example, studies have shown that certain quinoline-based compounds inhibit the proliferation of cancer cells across multiple lines. The IC₅₀ values for some derivatives were found to be in the low micromolar range, indicating potent anticancer activity .
Research Findings and Case Studies
Several studies have evaluated the biological effects of this compound and related compounds:
Q & A
Q. What are the standard synthetic routes for propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate?
- Methodological Answer : The synthesis typically involves coupling a quinoline precursor with a carbamate group. For example, a modified Ullmann coupling or nucleophilic substitution can attach the 4-chlorophenyl group to the quinoline core. The carbamate moiety is introduced via reaction with propyl chloroformate or by reacting an amine intermediate with a carbamoyl chloride derivative. Key steps include:
- Quinoline core preparation : Starting from 4-chlorophenyl-substituted quinoline derivatives, as seen in analogous compounds like 674092 ().
- Carbamate formation : Use of propyl chloroformate under anhydrous conditions with a base (e.g., triethylamine) in solvents like dichloromethane or THF ().
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product ().
Reaction progress is monitored via TLC or HPLC, and intermediates are characterized by NMR and mass spectrometry .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer : Solubility depends on solvent polarity and pH. For in vitro studies:
- Stock solutions : Prepare in DMSO (10–50 mM) for initial dissolution, followed by dilution in assay buffers (e.g., PBS). Ensure DMSO concentration ≤1% to avoid cytotoxicity ().
- Aqueous solubility enhancement : Use co-solvents like ethanol (10–20%) or surfactants (e.g., Tween-80) for hydrophobic carbamates.
- Stability testing : Monitor degradation via HPLC at 25°C and 4°C over 24–72 hours. Adjust storage conditions (e.g., lyophilization for long-term stability) .
Q. What spectroscopic methods confirm the compound’s structural identity?
- Methodological Answer :
- NMR : H and C NMR verify quinoline protons (e.g., aromatic signals at δ 7.5–8.5 ppm) and carbamate linkages (e.g., carbonyl at ~155 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for CHClNO).
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and packing, as demonstrated for structurally related N-(4-chlorophenyl)quinolin-2-amine () .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Core modifications : Substitute the quinoline ring with electron-withdrawing groups (e.g., Cl, CF) to enhance binding to hydrophobic pockets in target enzymes ().
- Carbamate variations : Test alternative alkyl chains (e.g., ethyl, butyl) to balance lipophilicity and metabolic stability ().
- Biological assays : Use enzyme inhibition assays (e.g., IC determination) and cell-based models to correlate structural changes with activity. For example, analogs in show antimicrobial activity linked to oxazolo-pyridine moieties .
Q. How to resolve discrepancies in reported biological activity data?
- Methodological Answer : Conflicting data may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal validation : Repeat assays in independent labs using standardized protocols (e.g., CLIA-certified facilities).
- Purity analysis : Quantify impurities via HPLC-MS and correlate with bioactivity. For example, trace solvents (e.g., DCM residues) may inhibit enzymes non-specifically ().
- Meta-analysis : Compare datasets across studies with controlled variables (e.g., cell line passage number, serum concentration) .
Q. What computational approaches predict target interactions for this carbamate?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to quinoline-targeted enzymes (e.g., cytochrome P450 or kinase domains).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with the carbamate carbonyl).
- Pharmacophore modeling : Align with PubChem descriptors () to prioritize analogs with improved affinity .
Q. How does the carbamate group influence metabolic stability in vivo?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Carbamates are generally resistant to esterases but may undergo CYP450-mediated oxidation ().
- Prodrug potential : Test hydrolysis under physiological pH (e.g., pH 7.4 buffer) to release active amines. Compare half-lives with methyl or ethyl carbamates .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to design experiments for clarity?
- Methodological Answer : If solubility values vary between studies (e.g., DMSO vs. aqueous buffers):
- Standardize protocols : Follow ICH Q6A guidelines for solubility determination.
- Use multiple techniques : Compare shake-flask method (UV-Vis quantification) with nephelometry for turbidity assessment.
- Document excipients : Note additives (e.g., cyclodextrins) that may artificially enhance solubility () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
